Ser-gly
Overview
Description
Ser-Gly is a dipeptide formed from L-serine and glycine residues. It has a role as a metabolite.
Mechanism of Action
Target of Action
Ser-Gly, a peptide linker consisting of serine (Ser) and glycine (Gly), is commonly used in protein engineering to introduce flexible and hydrophilic spacers between protein domains . The primary targets of this compound are the protein domains that it connects. These linkers play a crucial role in maintaining the structural integrity and functional properties of multidomain proteins .
Mode of Action
This compound linkers interact with their targets by providing a flexible connection that allows the protein domains to fold independently and function effectively . The conformational behavior of this compound linkers can be described using random coil models . The stiffness of these linkers, which can be determined by measuring Förster Resonance Energy Transfer (FRET) as a function of linker length, influences their interaction with the protein domains .
Biochemical Pathways
This compound is involved in the biosynthesis of L-serine and glycine . The conversion of serine to glycine involves the transfer of a methyl group to tetrahydrofolate, forming 5,10-methylene-tetrahydrofolate, a major source of one-carbon units in many organisms .
Pharmacokinetics
The pharmacokinetics of this compound, like other peptides, is influenced by its physicochemical properties and proteolytic stability . . It’s worth noting that peptides generally have lower production costs, superior tumor penetration, lower immunogenicity, and greater flexibility in structural modification and formulation compared to monoclonal antibodies .
Result of Action
The result of this compound action is primarily seen in the functional properties of the fusion proteins it forms. For instance, in genetically encoded fluorescent or bioluminescent sensor proteins, the performance of these sensors is determined by the change in distance between the donor and acceptor domains in the free and ligand-bound states . Therefore, the effect of this compound linker length and flexibility on the conformational behavior of these fusion proteins is crucial .
Action Environment
The action of this compound is influenced by the biochemical environment within the organism. Factors such as pH, temperature, and the presence of other biomolecules can affect the flexibility and functionality of the this compound linker
Properties
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIMBGNEUWXQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
687-63-8 | |
Record name | L-Serylglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Ser-Gly sequence in proteins?
A: The this compound sequence, particularly when repeated, serves as a crucial recognition and attachment site for glycosaminoglycan (GAG) chains in many proteoglycans []. These GAG chains, such as heparan sulfate and chondroitin sulfate, are long, negatively charged polysaccharide chains that contribute to the structural integrity and function of the extracellular matrix and cell surface.
Q2: How does the presence of this compound influence the attachment of heparan sulfate and chondroitin sulfate?
A: Research suggests that structural elements beyond the this compound sequence play a role in dictating whether a site is glycosylated and with which type of GAG. For instance, in mouse syndecan-1, the C-terminal this compound cluster, surrounded by hydrophilic amino acids, is exclusively modified with chondroitin sulfate. Conversely, the N-terminal cluster, containing both hydrophilic and hydrophobic regions around this compound sequences, exhibits both heparan sulfate and chondroitin sulfate attachment [].
Q3: Are all this compound sequences in a protein modified with GAGs?
A: No, not all this compound sequences are modified with GAGs. Studies indicate that flanking amino acid sequences influence whether a this compound site is glycosylated and, if so, with which GAG type [, ]. For example, in Chinese Hamster Ovary (CHO) cell syndecan-1, two this compound sites near the transmembrane domain are solely chondroitin sulfate attachment points, while three N-terminal sites accommodate both heparan sulfate and chondroitin sulfate [].
Q4: Can the presence or absence of this compound affect disease states?
A: Yes, mutations in this compound containing regions can disrupt protein function and contribute to disease. In human fibrinogen Rouen, a bleeding disorder arises from a single amino acid mutation replacing Glycine with Valine at position 12 (Gly12 to Val12) within a this compound containing region. This mutation disrupts the structure of fibrinogen-like peptides when bound to thrombin, ultimately impairing blood clotting [].
Q5: How does the this compound sequence contribute to the function of decorin?
A: Decorin, a proteoglycan involved in collagen fibrillogenesis and transforming growth factor beta (TGF-beta) regulation, is cleaved by matrix metalloproteinases (MMPs) at specific sites, some of which are within this compound containing regions. This cleavage releases TGF-beta1 from the decorin-TGF-beta1 complex, potentially influencing tissue reactions [].
Q6: What is the role of the this compound sequence in the limulus clotting factor C?
A: In limulus factor C, a lipopolysaccharide-sensitive serine-protease zymogen, the this compound sequence is part of the activation site. The enzyme is activated by the cleavage of a Phe-Ile bond, which exposes the active serine protease domain containing the sequence -Asp-Ala-Cys-Ser-Gly-Asp-Ser-Gly-Gly-Pro- [, ].
Q7: Are there any known variations in the glycosylation of the this compound motif in different species?
A: Yes, comparing chicken aggrecan to its mammalian counterparts reveals variations in the chondroitin sulfate attachment region. Chicken aggrecan possesses a smaller chondroitin sulfate domain with distinctive repeat sequences containing the this compound motif. This variation suggests that different species may have evolved distinct chondroitin sulfate domain structures to fulfill specific functions [].
Q8: What is the role of the Ser49Gly polymorphism in the beta1-adrenergic receptor?
A: The Ser49Gly polymorphism in the beta1-adrenergic receptor is associated with clinical outcomes in heart failure. Studies suggest that the presence of the Gly-Gly genotype correlates with better clinical outcomes and a lower risk of mortality compared to the Ser-Ser genotype [, ].
Q9: What is the molecular formula and weight of the this compound dipeptide?
A9: The molecular formula of the this compound dipeptide is C5H10N2O4. Its molecular weight is 162.14 g/mol.
Q10: Are there specific spectroscopic techniques used to characterize this compound containing peptides?
A10: Yes, various spectroscopic techniques are employed to study this compound containing peptides, including:
- Nuclear Magnetic Resonance (NMR): This technique elucidates the three-dimensional structure, conformational dynamics, and interactions with other molecules [, , ].
- Circular Dichroism (CD): CD spectroscopy provides insights into the secondary structure of peptides, such as alpha-helices, beta-sheets, and random coils [].
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and secondary structural elements within peptides [].
- Mass Spectrometry (MS): MS is used to determine the molecular weight and identify specific peptide fragments after enzymatic or chemical digestion [, , , ].
Q11: Can this compound containing peptides be used in drug design and delivery?
A: Research indicates potential applications of this compound containing peptides in drug development:* Drug Delivery: Conjugating drugs to this compound containing peptides might facilitate targeted drug delivery to specific tissues or cells expressing receptors for the corresponding GAG [, ].* Biomaterials: Synthetic silk-like proteins incorporating the this compound sequence show promise as scaffolds for bone regeneration due to their biocompatibility, biodegradability, and ability to promote hydroxyapatite deposition [].
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